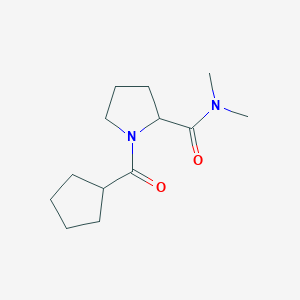
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which has been implicated in various neurological disorders. In
作用机制
The mechanism of action of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide increases the levels of GABA in the brain, which has a calming effect and can reduce seizure activity.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and cognitive-enhancing effects, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have anxiolytic and antidepressant effects. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide for lab experiments is its potency and specificity. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a highly potent inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of GABA transaminase in vivo.
未来方向
There are a number of future directions for research on 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of prodrugs or other delivery systems to improve the pharmacokinetic properties of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Overall, the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide make it an exciting area of research with many possibilities for future exploration.
合成方法
The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of cyclopentanone with N,N-dimethylpropanediamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is relatively straightforward and can be achieved in good yields.
科学研究应用
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is in the treatment of epilepsy. Studies have shown that 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is effective in reducing seizure activity in animal models of epilepsy. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)13(17)11-8-5-9-15(11)12(16)10-6-3-4-7-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHTUPUVIARXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
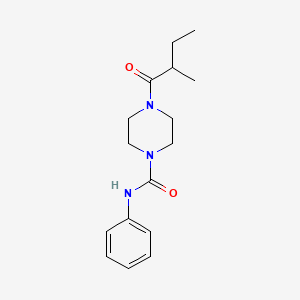
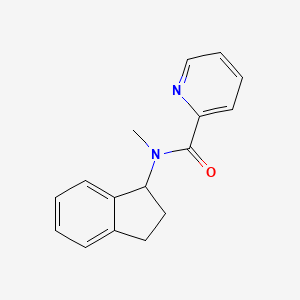
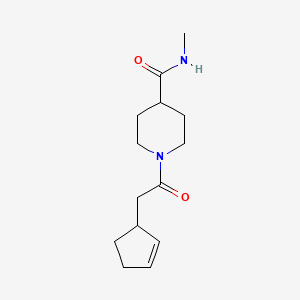
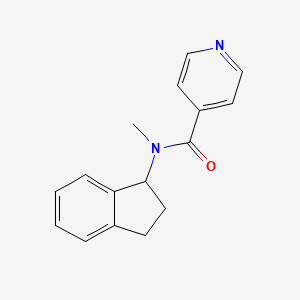
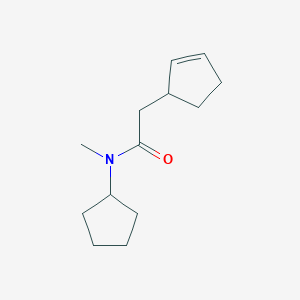
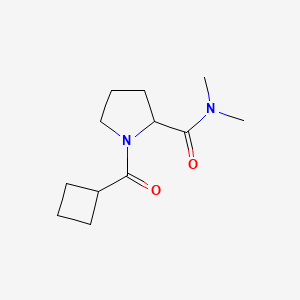
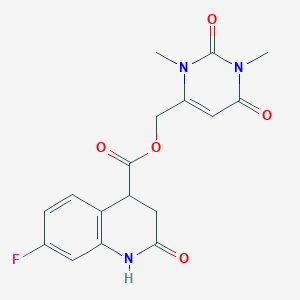
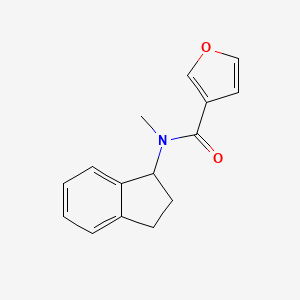
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)